Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H21BrFNO3 and a molecular weight of 386.26 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of 5-bromo-2-fluorobenzoic acid with tert-butyl piperidine-1-carboxylate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place under anhydrous conditions and at a temperature range of 0°C to room temperature.
Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to facilitate the production process.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions often require nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Industry: : In the industrial sector, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate include tert-butyl 4-bromo-2-fluorobenzoate and tert-butyl 4-(5-bromo-2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate.
Uniqueness: : this compound is unique in its structural features, particularly the presence of both bromo and fluoro substituents on the benzene ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCBTCAUAYFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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